Dipotacio 1,3,4-tiadiazol-2,5-ditiolato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

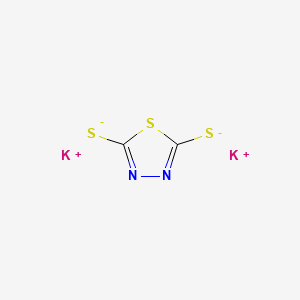

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound known for its unique sulfur-donating properties. It is a stable, low-toxicity solid that is free of foul-smelling thiols, making it an attractive option for various synthetic applications . This compound has garnered significant attention due to its versatility in synthetic chemistry, biochemistry, and industrial applications .

Aplicaciones Científicas De Investigación

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.

Mode of Action

This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .

Pharmacokinetics

It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of dipotassium 1,3,4-thiadiazole-2,5-dithiolate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Substitution: It can participate in nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Fe(NO3)3 and DDQ.

Substitution: Reactions with aryl and alkyl halides in the presence of CuO and MOF-199 nanoparticles are common.

Major Products

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but lacks the potassium ions, making it less stable and more volatile.

2,5-Dimercapto-1,3,4-thiadiazole: Another similar compound, but it does not have the same sulfur-donating efficiency as dipotassium 1,3,4-thiadiazole-2,5-dithiolate.

Uniqueness

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate stands out due to its stability, low toxicity, and lack of foul odor. These properties make it a preferred choice for various applications where other sulfur-donating compounds may not be suitable .

Propiedades

Número CAS |

4628-94-8 |

|---|---|

Fórmula molecular |

C2K2N2S3 |

Peso molecular |

226.4 g/mol |

Nombre IUPAC |

dipotassium;1,3,4-thiadiazole-2,5-dithiolate |

InChI |

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |

Clave InChI |

GPWLFGDMYSVEGN-UHFFFAOYSA-L |

SMILES |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

SMILES canónico |

C1(=NN=C(S1)[S-])[S-].[K+].[K+] |

| 4628-94-8 | |

Pictogramas |

Irritant |

Números CAS relacionados |

1072-71-5 (Parent) |

Sinónimos |

2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?

A1: Dipotassium 1,3,4-thiadiazole-2,5-dithiolate acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in constructing complex molecular architectures. []

Q2: What structural features of the macrocyclic complexes derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate are revealed through characterization?

A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)

![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)